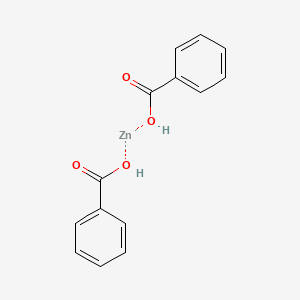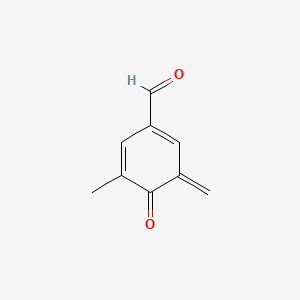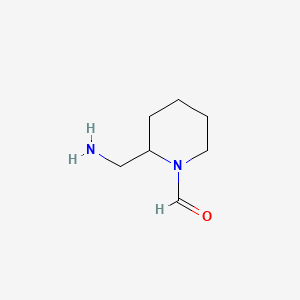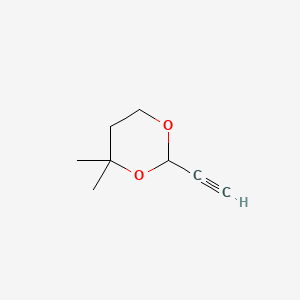
Zinkbenzoat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc benzoate is an organic metal salt with the chemical formula ( \text{Zn(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It appears as a white powder and is very slightly soluble in water . Zinc benzoate is commonly used in food and feed additives as a preservative and source of zinc. It also serves as an antiseptic, anti-animalcule, and anti-freezing agent in various industries, including food, medicine, tobacco, plating, printing, and dyeing .
Méthodes De Préparation
Zinc benzoate can be synthesized through various methods. One common method involves the reaction of benzoic acid with zinc oxide or zinc hydroxide in a mixed solvent. The process includes heating and stirring the mixture until the benzoic acid is completely dissolved, followed by the addition of zinc oxide or zinc hydroxide powder. A catalyst is then added, and the reaction is allowed to proceed for several hours. The product is obtained by cooling, filtering, and drying .
Another method involves the reaction of sodium benzoate with zinc chloride in an aqueous solution. The zinc benzoate precipitates out of the solution and is collected by filtration, washed with water, and dried .
Analyse Des Réactions Chimiques
Zinc benzoate undergoes various chemical reactions, including:
Oxidation: Zinc benzoate can be oxidized to form zinc oxide and benzoic acid.
Reduction: It can be reduced to form zinc metal and benzoic acid.
Substitution: Zinc benzoate can undergo substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions include zinc oxide, benzoic acid, and substituted zinc complexes .
Applications De Recherche Scientifique
Zinc benzoate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of zinc benzoate involves its interaction with biological molecules. Zinc ions released from zinc benzoate can inhibit the activity of enzymes such as monoamine oxidase-A (MAO-A), which plays a role in the metabolism of neurotransmitters like serotonin and norepinephrine . This inhibition can alter the levels of these neurotransmitters in the central nervous system, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Zinc benzoate can be compared with other zinc carboxylates, such as zinc acetate, zinc citrate, and zinc gluconate. These compounds share similar properties, such as being sources of zinc and exhibiting antimicrobial activity. zinc benzoate is unique in its specific applications as a preservative, antiseptic, and heat stabilizer .
Similar compounds include:
- Zinc acetate
- Zinc citrate
- Zinc gluconate
- Zinc 4-aminobenzoate
Conclusion
Zinc benzoate is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H12O4Zn |
|---|---|
Poids moléculaire |
309.6 g/mol |
Nom IUPAC |
benzoic acid;zinc |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clé InChI |
TYESNCFSJHPNCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)

![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)




![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
